molecular formula C13H18N2O3 B4606869 N-butyl-N-ethyl-3-nitrobenzamide

N-butyl-N-ethyl-3-nitrobenzamide

Cat. No.: B4606869
M. Wt: 250.29 g/mol
InChI Key: SHVYWHNKSKITCD-UHFFFAOYSA-N
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Description

N-butyl-N-ethyl-3-nitrobenzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the 3-position of the benzene ring and two alkyl substituents (butyl and ethyl) on the amide nitrogen.

Properties

IUPAC Name

N-butyl-N-ethyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-5-9-14(4-2)13(16)11-7-6-8-12(10-11)15(17)18/h6-8,10H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVYWHNKSKITCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-N-ethyl-3-nitrobenzamide can be synthesized through a multi-step process involving the nitration of benzamide followed by alkylation. The nitration of benzamide typically involves the reaction of benzamide with a nitrating agent such as concentrated nitric acid in the presence of sulfuric acid. The resulting 3-nitrobenzamide is then subjected to alkylation using butyl and ethyl halides in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-ethyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amide group can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-butyl-N-ethyl-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

N-butyl-N-ethyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-butyl-N-ethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amide group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of benzamides are highly sensitive to substituent type, position, and electronic effects. Below is a comparative analysis of N-butyl-N-ethyl-3-nitrobenzamide with key analogues:

Table 1: Structural and Functional Comparisons
Compound Name Substituents/Modifications Key Properties/Activities Source
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide Tetrahydrothiophene sulfone moiety replaces ethyl group Enhanced solubility; explored for tubulin inhibition
N-cyclohexyl-N-ethyl-2-methyl-3-nitrobenzamide Cyclohexyl instead of butyl; methyl at 2-position Increased steric hindrance; altered pharmacokinetics
N-(3-chlorophenyl)-2-nitrobenzamide Chlorophenyl group; nitro at 2-position Anticancer activity (IC₅₀: ~10 µM)
N-(3-Methylphenyl)-3-nitrobenzamide Methylphenyl group; no N-alkyl chains Discontinued due to limited bioactivity
N-(3-aminophenyl)-3-chlorobenzamide Amine and chloro substituents Antimicrobial (IC₅₀: 15 µM)

Impact of Substituent Position and Electronic Effects

  • Nitro Group Position : The 3-nitro group in this compound is electron-withdrawing, polarizing the benzamide ring and enhancing electrophilic reactivity. Comparatively, 2-nitro isomers (e.g., N-(3-chlorophenyl)-2-nitrobenzamide) exhibit reduced resonance stabilization, leading to lower metabolic stability .
  • Alkyl Chain Effects : The N-butyl and N-ethyl groups increase lipophilicity (logP ~3.5–4.0 estimated), improving membrane permeability compared to shorter alkyl or aryl substituents (e.g., N-(3-Methylphenyl)-3-nitrobenzamide, logP ~2.8) . However, bulkier chains may reduce binding affinity to enzymatic targets.

Q & A

Q. What are the standard synthetic routes for N-butyl-N-ethyl-3-nitrobenzamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, including nitration of a benzene derivative, followed by amidation. For example, nitration using sulfuric acid introduces the nitro group, while amidation requires coupling butyl-ethyl amine with the activated carboxylic acid (e.g., via thionyl chloride). Reaction temperature (0–5°C for nitration) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical to minimize byproducts. Purification via column chromatography with ethyl acetate/hexane (3:7) is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

  • ¹H NMR : Look for aromatic protons (δ 7.5–8.5 ppm), nitro group deshielding effects, and alkyl chain signals (δ 0.8–1.6 ppm for butyl/ethyl).
  • IR : Confirm nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).
  • MS : Expect molecular ion [M+H]⁺ at m/z 279.3 (C₁₃H₁₈N₂O₃). High-resolution MS can resolve isotopic patterns for Cl/Br contaminants .

Q. What solvent systems are optimal for recrystallizing this compound, and how does polarity affect crystal morphology?

Ethanol/water (7:3) or dichloromethane/hexane (1:5) are effective. Polar solvents yield needle-like crystals, while nonpolar mixtures produce rhombic structures. Monitor supersaturation to avoid amorphous precipitates .

Advanced Research Questions

Q. How can contradictory bioactivity data in enzymatic assays (e.g., COX-2 inhibition) be resolved for this compound derivatives?

Contradictions may arise from assay conditions (e.g., pH, ionic strength) or competing redox reactions involving the nitro group. Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) and control for nitro-reductase activity in cellular models. Computational docking (AutoDock Vina) can identify binding pose variability .

Q. What catalytic systems (e.g., ionic liquids, transition metal complexes) enhance the efficiency of this compound synthesis?

Ionic liquids like [BMIM][PF₆] improve nitro group stabilization during nitration, reducing side reactions. Pd/C (5% wt) in DMF accelerates amidation via in-situ CO activation. Continuous flow reactors with immobilized catalysts increase throughput by 40% compared to batch methods .

Q. How do substituent effects (e.g., electron-withdrawing groups on the benzamide core) influence the compound’s photostability and reactivity in material science applications?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce HOMO energy, enhancing UV stability. DFT calculations (B3LYP/6-311+G*) show that nitro groups at the meta position decrease π→π* transition energy, increasing photoreactivity. Experimental validation via UV-Vis kinetics in THF is recommended .

Q. What strategies mitigate nitro group reduction during biological assays, which can confound pharmacological results?

Use anaerobic conditions (glovebox) or add inhibitors like dicoumarol (blocks NADPH-dependent reductases). Replace the nitro group with bioisosteres (e.g., cyano) in derivative synthesis to retain activity while avoiding redox interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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